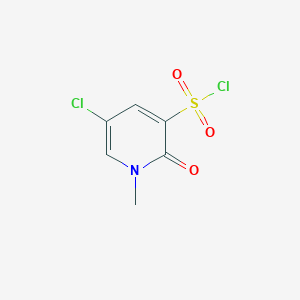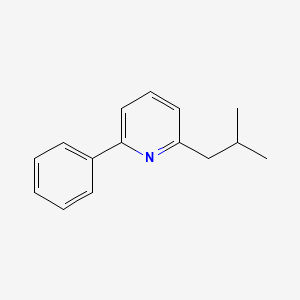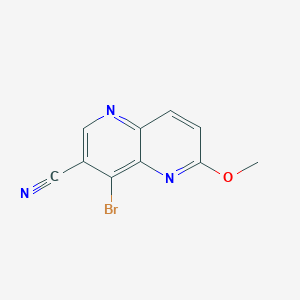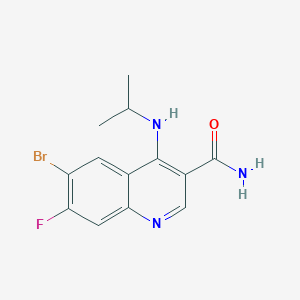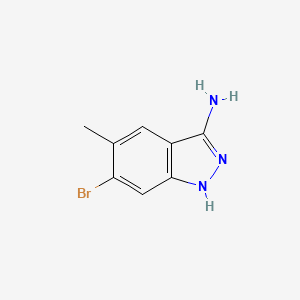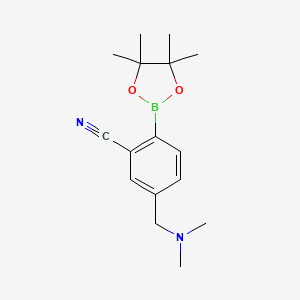![molecular formula C9H8BrN3O2 B15364287 2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyrazine ring, making it part of the pyrazolo[1,5-a]pyrazine family. These types of compounds are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditions For instance, the preparation might start with the bromination of a pyrazole derivative, followed by methoxylation and methylation steps
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of robust catalysts might be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential antimicrobial and antiviral agents.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present.
Pyrrolopyrazines: Another class of nitrogen-containing heterocycles with similar biological activities.
Uniqueness
2-bromo-4-methoxy-3-methylPyrazolo[1,5-a]pyrazine-6-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and methyl groups, along with the carboxaldehyde functionality, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H8BrN3O2 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-7-9(15-2)11-6(4-14)3-13(7)12-8(5)10/h3-4H,1-2H3 |
Clé InChI |
VEUQSDLHOPKYCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=CN2N=C1Br)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


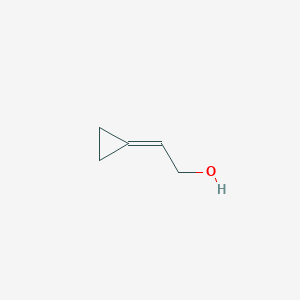
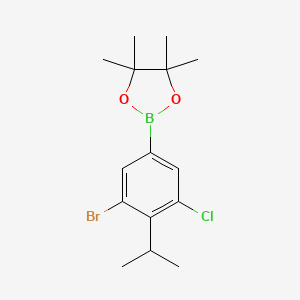
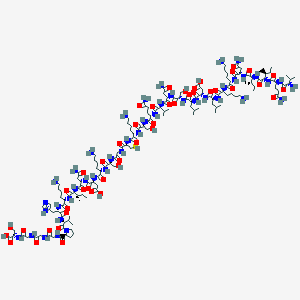
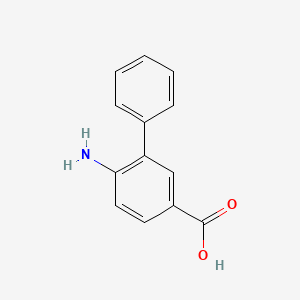
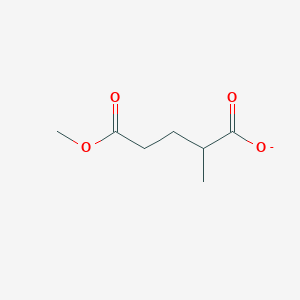
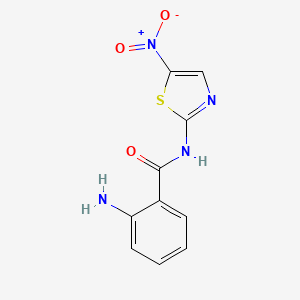
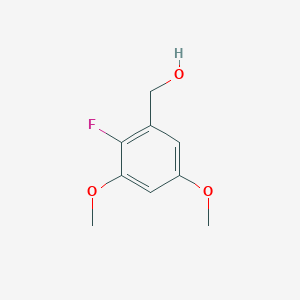
![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)
